molecular formula C12H8N2O2 B3029535 1,6-Phenazinediol CAS No. 69-48-7

1,6-Phenazinediol

Cat. No.: B3029535
CAS No.: 69-48-7
M. Wt: 212.20
InChI Key: JOXNFMAXWAPITK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,6-Phenazinediol, also known as phenazine-1,6-diol, is a nitrogen-containing colored aromatic secondary metabolite . It is produced by many bacterial species and excreted into the environment Phenazines, in general, act as broad-specificity antibiotics and as virulence as well as survival factors in infectious disease .

Mode of Action

The mode of action of this compound is generally a consequence of its redox activity This means it can accept or donate electrons during chemical reactions, thereby influencing the biochemical processes within the target organisms

Biochemical Pathways

The biosynthesis of this compound involves several enzymes such as PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) . PDC and PCA then act as “core” phenazines that strain-specific enzymes convert to the over 150 phenazine derivatives that have been isolated from natural sources until today .

Result of Action

Phenazines, in general, have been shown to possess anti-microbial and cytotoxic activities . They are particularly potent against various bacterial and fungal species, as well as certain mammalian cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of phenazines is a characteristic of certain bacterial species, which can be found in both terrestrial and marine environments . The specific environmental conditions, such as temperature, pH, and presence of other organisms, can potentially influence the production, action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

1,6-Phenazinediol plays a crucial role in biochemical reactions, particularly due to its redox activity. It can participate in electron transfer processes, making it an important molecule in microbial metabolism. The compound interacts with several enzymes and proteins, including those involved in the shikimate pathway. Enzymes such as PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid into phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA), which are precursors to this compound . These interactions are essential for the biosynthesis of phenazine derivatives, highlighting the compound’s role in microbial secondary metabolism.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to possess antimicrobial and cytotoxic activities, making it effective against bacteria, fungi, and mammalian cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt biomolecular condensates and alter 3D chromatin organization, impacting gene expression and cellular processes . These effects underscore the compound’s potential as a therapeutic agent in treating infections and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its redox activity and interactions with biomolecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, this compound can bind to and inhibit enzymes involved in cellular metabolism, leading to altered metabolic flux and gene expression . These interactions contribute to the compound’s antimicrobial and cytotoxic properties, making it a valuable molecule in drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s redox activity can lead to the generation of ROS, which may cause oxidative stress and damage to cellular components over prolonged exposure . Studies have shown that this compound can maintain its antimicrobial and cytotoxic activities over time, but its long-term effects on cellular function require further investigation. Understanding the temporal dynamics of the compound’s effects is crucial for its application in therapeutic settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and cytotoxic activities without causing significant toxicity At higher doses, this compound can induce toxic effects, including oxidative stress and damage to vital organs These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The compound is synthesized from chorismic acid through a series of enzymatic reactions involving PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid into PDC and PCA, which are further modified to produce this compound. The compound’s redox activity also influences metabolic flux and metabolite levels, impacting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in different cellular compartments . Additionally, specific transporters may facilitate the uptake and distribution of this compound, influencing its localization and activity within cells. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its redox activity and interactions with biomolecules can be influenced by its localization, affecting cellular processes and gene expression. Post-translational modifications and targeting signals may also direct this compound to specific organelles, enhancing its therapeutic efficacy.

Properties

IUPAC Name

phenazine-1,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXNFMAXWAPITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C3C=CC=C(C3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988758
Record name 6-Hydroxyphenazin-1(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-48-7
Record name 1,6-Dihydroxyphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Phenazinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyphenazin-1(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-PHENAZINEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E5Q50S4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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